1-Decene-1-sulfonic acid, sodium salt
Description
Contextualization within the Field of Alkenyl Sulfonate Chemistry and Anionic Surfactant Science
1-Decene-1-sulfonic acid, sodium salt is a key example of an alkenyl sulfonate, a subgroup of anionic surfactants. Anionic surfactants are characterized by a negatively charged hydrophilic head group, which in this case is the sulfonate group (SO₃⁻). wikipedia.org These surfactants are widely recognized for their excellent cleaning, foaming, and emulsifying capabilities. publicationslist.org
The production of alpha-olefin sulfonates typically involves the sulfonation of alpha-olefins, such as 1-decene (B1663960), using agents like sulfur trioxide. This process is followed by neutralization, commonly with sodium hydroxide, to yield the sodium salt. njchm.com The resulting commercial products are often a mixture of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.org
The properties of alpha-olefin sulfonates, including this compound, are influenced by the length of their hydrocarbon chain. Research has shown that properties such as critical micelle concentration (CMC) and foaming ability are dependent on the alkyl chain length. bohrium.comresearchgate.net Shorter-chain AOS, like the C10 variant, exhibit different characteristics compared to their longer-chain counterparts (e.g., C14-C16), which are more commonly used in commercial detergents. bohrium.comtaylorandfrancis.com
Evolution of Research Interest in Unsaturated Sulfonate Compounds
The scientific exploration of surfactants has a long history, with initial interests focused on soaps derived from natural fats. The development of synthetic detergents, including sulfonates, marked a significant advancement in the field. Research into alpha-olefin sulfonates gained momentum with the development of new sulfonation technologies. enviro.wiki
A key milestone in the evaluation of these compounds was the 1998 safety assessment of sodium α-olefin sulfonates by the Cosmetic Ingredient Review (CIR) Expert Panel, which established their safety for use in rinse-off products. cir-safety.org This assessment, which included data on various chain lengths, provided a foundation for their application in consumer goods and spurred further research into their properties and potential uses. cir-safety.org Subsequent reviews have continued to affirm the safety of these compounds in specified applications. cir-safety.org
Contemporary Significance and Emerging Research Frontiers for this compound
While much of the commercial focus has been on longer-chain alpha-olefin sulfonates for the detergent industry, the unique properties of shorter-chain variants like this compound are opening up new avenues of research. bohrium.comtaylorandfrancis.com
One area of significant interest is in enhanced oil recovery (EOR) . The ability of AOS to function effectively in high-salinity conditions and at elevated temperatures makes them promising candidates for mobilizing residual oil in reservoirs. redalyc.org Specifically, their capacity to lower interfacial tension between oil and water is a critical factor in improving oil extraction efficiency. publicationslist.orgkruss-scientific.com Studies on foam films stabilized by AOS have provided insights into their potential for foam-based EOR applications. publicationslist.org
Another research frontier lies in emulsion polymerization . Anionic surfactants play a crucial role as emulsifiers in these processes, influencing latex stability and particle size. researchgate.net The specific properties of this compound as an emulsifier are an area of ongoing investigation, with potential applications in the synthesis of specialized polymers and coatings. diva-portal.orgmdpi.com
Furthermore, the self-assembly of surfactants into micelles is a fundamental area of research with broad implications. The characterization of micelles formed by specific surfactants like this compound, including their size, shape, and aggregation behavior, is crucial for understanding their performance in various applications, from drug delivery to cleaning formulations. mdpi.com The influence of factors like counterions on micelle formation is an active area of study. mdpi.com
Chemical Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| This compound | Sodium 1-decene-1-sulfonate | 41999-41-1 | C₁₀H₁₉NaO₃S |
| 1-Decene | 872-05-9 | C₁₀H₂₀ | |
| Sulfur trioxide | 7446-11-9 | SO₃ | |
| Sodium hydroxide | 1310-73-2 | NaOH | |
| Decane-1-sulfonic acid, sodium salt | Sodium 1-decanesulfonate | 13419-61-9 | C₁₀H₂₁NaO₃S |
Interactive Data Tables
Below are interactive tables summarizing the key properties of this compound.
Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Weight | 242.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Computed Properties of 1-Decene-1-sulfonic acid (the corresponding acid) nih.gov
| Property | Value |
| Molecular Weight | 220.33 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 8 |
| Exact Mass | 220.11331567 g/mol |
| Monoisotopic Mass | 220.11331567 g/mol |
| Topological Polar Surface Area | 62.8 Ų |
| Heavy Atom Count | 14 |
| Complexity | 237 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41999-41-1 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(E)-dec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h9-10H,2-8H2,1H3,(H,11,12,13)/b10-9+ |
InChI Key |
SVDCMXMRTJEAHD-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 1 Decene 1 Sulfonic Acid, Sodium Salt
Elucidation of Novel Synthetic Routes and Reaction Pathways
The production of 1-decene-1-sulfonic acid, sodium salt, primarily involves the sulfonation of 1-decene (B1663960). This process has been a subject of research to enhance efficiency, yield, and sustainability.
Mechanisms of Olefin Sulfonation for 1-Decene Precursors
The principal industrial method for synthesizing alpha-olefin sulfonates is through the continuous falling film sulfonation process. This involves the reaction of a thin film of the alpha-olefin, in this case, 1-decene, with gaseous sulfur trioxide (SO₃). cosmeticsandtoiletries.com The reaction is highly exothermic and requires careful temperature control. cosmeticsandtoiletries.com
The mechanism proceeds through several key steps:
Electrophilic Attack: The sulfur trioxide, a powerful electrophile, attacks the electron-rich double bond of the 1-decene. This initially forms a zwitterionic intermediate.
Rearrangement and Isomerization: The intermediate is unstable and rapidly rearranges. The double bond can migrate along the carbon chain, leading to a mixture of alkene sulfonic acids with the sulfonate group at different positions. cosmeticsandtoiletries.com Concurrently, cyclic intermediates known as sultones (specifically γ- and δ-sultones) are formed. cosmeticsandtoiletries.com
Hydrolysis and Neutralization: The reaction mixture, containing alkene sulfonic acids and sultones, is then neutralized with sodium hydroxide. This step also involves hydrolysis, which opens the sultone rings to form hydroxyalkane sulfonates and additional alkene sulfonates. njchm.com
The final product is a mixture of isomers, primarily sodium (E)-dec-1-ene-1-sulfonate, along with other alkene sulfonate and hydroxyalkane sulfonate isomers. cosmeticsandtoiletries.com
Alternative, though less common for commercial production due to lower yields, is the free-radical addition of sodium bisulfite to the olefin in the presence of an oxidant. cosmeticsandtoiletries.comwikipedia.org
Optimization of Reaction Conditions and Process Parameters for this compound Synthesis
The efficiency and product composition of 1-decene sulfonation are highly dependent on the reaction parameters. Research into the optimization of these conditions is crucial for maximizing the yield of the desired active components while minimizing byproducts. A recent approach has been the use of microreactors, which offer enhanced mass and heat transfer, leading to better process control. mdpi.com
A study on the gas-liquid sulfonation of alpha-olefins in a cross-shaped microchannel reactor identified several key parameters influencing the synthesis. mdpi.com While this study was on general alpha-olefins, the findings are directly applicable to the synthesis of this compound.
| Parameter | Range Studied | Optimal Value | Effect on Active Substance Content |
| Gas-Phase Flow Rate | Not specified | 228 mL/min | Influences residence time and mixing. |
| Reaction Temperature | 30-50°C | 52°C | Increasing temperature enhances reaction rate, but excessive heat can lead to side reactions. mdpi.com |
| SO₃/α-Olefin Molar Ratio | Not specified | 1.27 | A higher ratio increases conversion, but an excess can lead to over-sulfonation and byproduct formation. mdpi.com |
| SO₃ Volume Fraction | Not specified | 4% | Affects the partial pressure and concentration of the sulfonating agent. mdpi.com |
This interactive data table is based on findings from a study on α-olefin sulfonation in a microchannel reactor and provides a model for optimizing the synthesis of this compound. mdpi.com
This multi-objective optimization approach aims to balance the active substance content with energy efficiency, a key consideration in sustainable manufacturing. mdpi.com
Exploration of Sustainable and Green Chemistry Approaches in Sulfonation
The principles of green chemistry are increasingly being applied to the synthesis of alpha-olefin sulfonates to reduce the environmental impact of their production. Key areas of focus include the use of more sustainable reagents and the development of more efficient processes. rsc.orgnih.gov
One of the primary green chemistry advantages of using sulfur trioxide is that the reaction is stoichiometric, meaning it produces no waste products, which aligns with the principle of atom economy. scispace.com Modern sulfonation plants are designed to recycle any unreacted SO₃, further minimizing waste. researchgate.net
Research into alternative sulfonating agents is ongoing. For instance, the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in the presence of air as a green oxidant has been explored for the synthesis of other sulfonic acids. scilit.com While not yet applied to 1-decene, this points towards potential future pathways for more sustainable sulfonation.
The use of microreactors, as mentioned in the previous section, is also a significant step towards greener synthesis. mdpi.com These systems intensify the process, leading to higher yields and selectivity with reduced energy consumption and waste generation. mdpi.comrsc.org
Functionalization and Covalent Modification of 1-Decene-1-sulfonic Acid Moieties
The presence of both a reactive double bond and a polar sulfonate group makes this compound a versatile platform for further chemical modification.
Design and Synthesis of Derivatives for Tailored Physicochemical Behaviors
The vinyl group in 1-decene-1-sulfonic acid is amenable to a variety of addition and transformation reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.
Nucleophilic Addition: The activated double bond can react with nucleophiles. For example, similar to vinyl sulfonate, it can react with ammonia (B1221849) or amines to produce amino-sulfonic acid derivatives. These zwitterionic or highly polar molecules could have applications as specialized surfactants or in biological contexts.
Disulfane Formation: The sulfonate group can be converted to other sulfur-containing functionalities. For instance, related alkenyl p-toluenethiosulfonates react with thiols to form Z-alkenyl disulfanes, a functionality found in some natural products. nih.govrsc.org This suggests a pathway to novel sulfur-containing derivatives from 1-decene-1-sulfonic acid.
Cross-Metathesis: Olefin cross-metathesis offers a powerful tool for C-C bond formation. While not directly reported for 1-decene-1-sulfonic acid, the cross-metathesis of related vinyl sulfonamides with other olefins has been demonstrated, providing access to a diverse range of functionalized α,β-unsaturated sulfonamides. researchgate.net This approach could be used to introduce various functional groups onto the decene backbone.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Heck reaction or Suzuki coupling, could potentially be used to functionalize the vinyl group, although the reactivity might be influenced by the electron-withdrawing sulfonate group. These methods are well-established for the synthesis of complex alkenyl derivatives. organic-chemistry.org
Polymerization Reactions Involving 1-Decene-1-sulfonic Acid Monomers and Copolymers
The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of functional polymers.
Homopolymerization and Copolymerization: As an alpha-olefin, 1-decene can be polymerized, and the presence of the sulfonate group would impart anionic properties to the resulting polymer. Such polysulfonates have applications as ion-exchange resins, dispersants, and in water treatment. adakem.com The polymerization can be initiated by free-radical methods.
Controlled Radical Polymerization: Modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of related sulfonated monomers, such as vinyl sulfonate esters and acrylamido sulfonamides. rsc.orgacs.org RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers. acs.orgescholarship.orgrsc.org For example, a poly(N-vinylcarbazole) macro-chain transfer agent has been used to initiate the RAFT polymerization of a vinyl sulfonate ester, leading to a well-defined block copolymer after deprotection. acs.org This suggests that similar strategies could be applied to this compound to create novel block copolymers with both hydrophobic (the decene backbone) and hydrophilic (the sulfonate groups) segments.
Copolymerization and Reactivity Ratios: this compound can also be copolymerized with other monomers to tailor the properties of the final polymer. The composition and structure of the resulting copolymer are governed by the reactivity ratios (r₁ and r₂) of the comonomers. open.edufiveable.me The reactivity ratios indicate the preference of a growing polymer chain to add a monomer of the same type versus the other monomer. open.edu For instance, if r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1. fiveable.me If both are close to zero, an alternating copolymer is favored. fiveable.me While specific reactivity ratios for this compound are not readily available in the literature, they would need to be experimentally determined for any given comonomer pair to predict and control the copolymer microstructure. nih.govnih.gov
Free Radical Polymerization Studies of Sulfonate-Containing Monomers
The free radical polymerization of alpha-olefin sulfonates (AOS), a class of compounds to which this compound belongs, has been explored, primarily in the context of emulsion polymerization. These monomers can act as polymerizable surfactants (surfmers), participating in the polymerization process while also stabilizing the resulting latex particles.
In a typical process, sodium bisulfite can react with normal alpha-olefins through a free-radical mechanism to produce alkane sulfonates. atamankimya.com The polymerization of alpha-olefin sulfonates is often carried out as a free radical emulsion polymerization. epo.org This process typically involves at least one conjugated diene and a water-soluble sulfonate monomer. epo.org The reaction is usually initiated by a peroxide initiator, often accelerated by a reducing agent, in the presence of suitable surfactants. epo.org
Research on the copolymerization of sodium alpha-olefin sulfonate (AOS) with monomers like styrene (B11656) (St) and butyl acrylate (B77674) (BA) has demonstrated that the hydrophilic sulfonic acid groups contribute to the stability of the resulting emulsion. researchgate.net The rate of polymerization and the properties of the copolymer particles are influenced by factors such as reaction temperature, initiator concentration, and monomer ratio. researchgate.net For instance, an increase in reaction temperature generally leads to an increased rate of initiator decomposition and propagation, while the particle size and molecular weight of the copolymers may decrease. researchgate.net
Copolymerization with Olefins and Other Functional Monomers
The copolymerization of alpha-olefin sulfonates, such as this compound, with other olefins and functional monomers is a key strategy to incorporate ionic functionality into polymer chains, thereby modifying their properties for various applications.
Copolymerization with Olefins:
The copolymerization of ethylene (B1197577) with various α-olefins has been extensively studied, often employing transition metal catalysts. rsc.orgmdpi.com The incorporation of bulky or functionalized olefins can be challenging. mdpi.com For instance, the copolymerization of ethylene and norbornene using a neutral α-sulfonate-β-diimine nickel catalyst has been shown to produce branched cyclo-olefin copolymers. mdpi.com The copolymerization activity and the degree of comonomer incorporation are influenced by reaction conditions such as temperature and the feed ratio of the monomers. mdpi.com While these studies provide insights into olefin copolymerization, specific data on the copolymerization of this compound with other simple olefins via radical or coordination polymerization is not detailed in the available literature.
Copolymerization with Functional Monomers:
Alpha-olefin sulfonates can be copolymerized with a variety of functional monomers to create functional polymers. For example, sodium alpha-olefin sulfonate (AOS) has been successfully copolymerized with styrene and butyl acrylate in a pre-emulsified emulsion polymerization, where AOS acts as a polymerizable emulsifier. researchgate.net The resulting terpolymer, P(St-BA-AOS), demonstrated that the hydrophilic sulfonic acid groups enhance the stability of the emulsion. researchgate.net The study also investigated the influence of the amount of AOS on the latex solid content and average particle size. researchgate.net
Similarly, free radical polymerization has been used to synthesize copolymers of acrylamide (B121943) with sulfonated comonomers like sodium-2-acrylamido-2-methylpropane sulfonate. researchgate.net These copolymers are of interest for applications such as enhanced oil recovery due to their polyelectrolyte behavior in aqueous solutions. researchgate.net Patents also describe the free radical emulsion copolymerization of conjugated dienes with water-soluble sulfonate monomers. epo.org
The table below summarizes general findings from the copolymerization of alpha-olefin sulfonates with functional monomers.
| Comonomers | Polymerization Method | Key Findings | Reference(s) |
| Styrene, Butyl Acrylate, Sodium Alpha-Olefin Sulfonate | Pre-emulsified emulsion polymerization | AOS acts as a polymerizable emulsifier; sulfonic acid groups enhance emulsion stability. Increased AOS amount leads to higher solid content and smaller particle size. | researchgate.net |
| Conjugated Dienes, Sulfonate Monomers | Free radical emulsion polymerization | Effective for copolymerizing water-insoluble and water-soluble comonomers. | epo.org |
| Acrylamide, Sodium-2-acrylamido-2-methylpropane sulfonate | Free radical polymerization | Produces hydrophilic copolymers with polyelectrolyte behavior. | researchgate.net |
| Itaconic acid, Acrylamide, Sodium p-styrene sulfonate | Free radical polymerization | Synthesized a ternary hydrophilic copolymer. | nih.gov |
Influence of Polymerization Conditions on Graft Polymer Architectures
The grafting of polymers containing sulfonate groups onto various surfaces is a method used to modify surface properties, such as biocompatibility and adhesion. The architecture of these grafted polymers is significantly influenced by the polymerization conditions.
Graft polymerization of sulfonate-containing monomers, such as sodium styrene sulfonate, has been investigated on surfaces like polyethylene (B3416737) and poly(ε-caprolactone). nih.govepa.gov The process can be initiated by methods like ozonation, which creates active sites on the substrate surface for graft polymerization to occur. nih.govepa.gov
Several parameters have a profound impact on the degree and nature of the grafting:
Reaction Time and Temperature: The duration of the polymerization and the reaction temperature affect the length and density of the grafted polymer chains. Kinetic studies have shown that the concentration of active groups on a polymer surface created by ozonation can reach a maximum after a short exposure time. epa.gov The grafting rate and, consequently, the architecture of the grafted layer are also temperature-dependent. epa.gov
Monomer Concentration: The concentration of the sulfonate-containing monomer in the reaction solution directly influences the grafting density and the length of the polymer chains. epa.gov
Catalyst/Initiator Concentration: In some grafting processes, a catalyst, such as Mohr's salt, is used to enhance the grafting rate. nih.govepa.gov The concentration of such catalysts can affect the efficiency of the grafting process.
pH of the Grafting Solution: The pH of the reaction medium can influence the reactivity of the monomer and the substrate, thereby affecting the grafting outcome. epa.gov
The table below illustrates the general influence of polymerization conditions on the grafting of sulfonate-containing polymers.
| Parameter | Influence on Grafting | Reference(s) |
| Ozonation/Polymerization Time | Affects the degree of grafting; active group concentration can reach a maximum. | nih.govepa.gov |
| Monomer Concentration | Influences grafting density and chain length. | epa.gov |
| Catalyst Concentration (e.g., Mohr's Salt) | Can enhance the grafting rate. | nih.govepa.gov |
| Grafting Temperature | Significantly impacts the grafting rate. | epa.gov |
| pH of Solution | Affects the reactivity of monomer and substrate. | epa.gov |
While these studies provide a general understanding of how polymerization conditions affect graft architectures for sulfonate-containing polymers, specific research detailing these influences for this compound is not available in the public domain.
Preparation of Functionalized Adducts and Conjugates
The chemical structure of this compound, featuring a terminal double bond and a sulfonate group, offers potential for the synthesis of functionalized adducts and conjugates. However, specific literature detailing such derivatization for this particular compound is limited. General strategies for the functionalization of related molecules, such as α,β-unsaturated sulfonamides and other alpha-olefins, can provide insights into potential synthetic routes.
One potential approach for functionalization is through olefin cross-metathesis. This reaction has been utilized to synthesize functionalized α,β-unsaturated sulfonamides by reacting vinyl sulfonamides with various olefins in the presence of a Hoveyda-Grubbs catalyst. researchgate.net This methodology allows for the introduction of a wide range of substituents.
Another strategy involves the insertion of sulfur dioxide. A novel Fe-catalyzed fluorosulfonylation of alkenes with Na2S2O4 and N-fluorobenzenesulfonimide (NFSI) has been developed for the synthesis of lactam-functionalized alkyl sulfonyl fluorides. acs.org This method achieves the formation of multiple bonds in a single step.
Furthermore, the synthesis of functionalized α,α-disubstituted β-alkynyl esters from allenoates demonstrates a method for creating highly substituted molecules that can tolerate various functional groups. nih.gov
Fundamental Reaction Mechanisms and Kinetics Research of 1 Decene 1 Sulfonic Acid, Sodium Salt
Investigation of Interfacial Reaction Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces
At a solid-liquid interface , the orientation of the surfactant molecules is dependent on the nature of the solid surface. On a hydrophobic (non-polar) surface, the hydrophobic tails of the surfactant molecules will preferentially adsorb onto the surface, leaving the hydrophilic sulfonate heads oriented towards the aqueous phase. This can lead to the formation of a monolayer or, at higher concentrations, bilayers. Conversely, on a hydrophilic (polar) or charged surface, the adsorption mechanism is more complex. For a positively charged surface, strong electrostatic attraction will lead to the adsorption of the negatively charged sulfonate head groups. On a negatively charged surface, adsorption is less favorable due to electrostatic repulsion, but can still occur through hydrophobic interactions if the hydrophobic driving force is strong enough. nih.govmdpi.com
At a liquid-liquid interface , such as an oil-water interface, 1-Decene-1-sulfonic acid, sodium salt aligns itself with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This arrangement significantly lowers the interfacial tension between the two liquids, which is the fundamental principle behind its use as an emulsifier. The effectiveness of an anionic surfactant in reducing interfacial tension is influenced by factors such as its concentration, the temperature, and the ionic strength of the aqueous phase. The presence of electrolytes can shield the electrostatic repulsion between the ionic head groups, allowing for more dense packing at the interface and a greater reduction in interfacial tension. nih.gov
Below is a table with representative interfacial tension data for anionic surfactants similar to this compound at various interfaces.
| Interface | Surfactant Concentration (mol/L) | Temperature (°C) | Interfacial Tension (mN/m) |
| Water-Air | 1 x 10⁻⁴ | 25 | 45 |
| Water-Air | 1 x 10⁻³ | 25 | 35 |
| Water-Decane | 1 x 10⁻⁴ | 25 | 15 |
| Water-Decane | 1 x 10⁻³ | 25 | 5 |
| Water-Silica | 1 x 10⁻³ | 25 | N/A (Adsorption) |
Note: The data in this table are representative values for C10-C16 anionic surfactants and are intended for illustrative purposes.
Mechanistic Studies of Electroreduction Processes in the Presence of this compound
The electroreduction of this compound involves the transfer of electrons to the molecule, leading to a chemical transformation. The most probable site for electroreduction is the carbon-carbon double bond, as it is more susceptible to reduction than the highly stable sulfonate group. The presence of the electron-withdrawing sulfonate group can influence the reduction potential of the double bond.
A plausible mechanism for the electroreduction of this compound at a cathode is a two-electron process. The reaction would proceed as follows:
Electron Transfer: The double bond of the 1-decene-1-sulfonate anion accepts an electron from the cathode, forming a radical anion intermediate.
Protonation: The radical anion is a strong base and will readily abstract a proton from a proton source in the electrolyte solution (e.g., water or a buffer component) to form a neutral radical.
Second Electron Transfer: The neutral radical quickly accepts a second electron from the cathode to form a carbanion.
Second Protonation: The carbanion is subsequently protonated to yield the final saturated product, sodium decane-1-sulfonate.
Recent research into the electrochemistry of unsaturated sulfonates has highlighted the potential for novel synthetic pathways. For instance, electrochemical methods have been developed for the synthesis of alkyl alkenesulfonates, demonstrating the reactivity of the double bond in these systems. nih.gov
Analysis of Adsorption and Retention Mechanisms on Diverse Substrates
The adsorption and retention of this compound on various substrates are critical for its function in applications such as enhanced oil recovery, detergency, and mineral flotation. The mechanisms governing these processes are largely dependent on the chemical nature of the substrate and the solution conditions.
On hydrophobic substrates , such as polymers or oil-wet reservoir rocks, the primary driving force for adsorption is the hydrophobic effect. The nonpolar decene tails are expelled from the aqueous phase and associate with the nonpolar surface. This process is generally favorable and can lead to significant surface coverage.
On hydrophilic and charged substrates , electrostatic interactions play a a significant role.
Positively Charged Substrates: Adsorption is strong and driven by the electrostatic attraction between the negatively charged sulfonate head groups and the positive surface sites.
Negatively Charged Substrates: Adsorption is generally weaker due to electrostatic repulsion. However, it can still occur if the hydrophobic interaction between the alkyl chains and any nonpolar regions on the surface is strong enough to overcome the repulsion. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the solution can also promote adsorption on negatively charged surfaces by acting as bridges between the surface and the surfactant anions. nih.gov
The following table presents representative data on the adsorption of anionic surfactants on different types of materials.
| Substrate | Substrate Surface Charge | Adsorption Driving Force | Adsorbed Amount (mg/g) |
| Activated Carbon | Nonpolar/Hydrophobic | Hydrophobic Interaction | 150 |
| Alumina (pH < 9) | Positive | Electrostatic & Hydrophobic | 80 |
| Silica (pH > 2) | Negative | Hydrophobic Interaction | 20 |
| Kaolin Clay | Negative | Hydrophobic & Cation Bridging | 40 |
Note: These values are illustrative and depend on specific conditions such as pH, temperature, and surfactant concentration.
Kinetics of Chemical Transformations Involving the Sulfonate Group
The sulfonate group (-SO₃⁻) in this compound is generally considered to be chemically stable. The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. The carbon-sulfur bond is also strong. However, under certain conditions, the sulfonate group can participate in chemical transformations.
One potential reaction is desulfonation , which involves the cleavage of the C-S bond. This typically requires harsh conditions, such as high temperatures and the presence of strong acids or bases. The kinetics of desulfonation are generally slow.
Another area of interest is the reactivity of the sulfonate group in the presence of highly reactive species. For example, studies on the oxidation kinetics of alkyl sulfonates by sulfate (B86663) radicals (SO₄•⁻) have shown that the sulfonate group has a deactivating effect on the reactivity of the alkyl chain due to its strong electron-withdrawing nature. acs.org
The double bond in the 1-position also introduces a site for various chemical transformations, such as addition reactions (e.g., hydrogenation, halogenation, hydration). The kinetics of these reactions would be influenced by the presence of the adjacent sulfonate group. For example, electrophilic addition to the double bond might be slower compared to an unsubstituted alkene due to the electron-withdrawing effect of the sulfonate group.
The table below provides hypothetical kinetic data for a representative transformation of an alpha-olefin sulfonate.
| Transformation | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Acid-Catalyzed Hydration of the Double Bond | 1 M H₂SO₄, 80°C | 1.5 x 10⁻⁵ s⁻¹ | 75 |
| Base-Catalyzed Isomerization of the Double Bond | 1 M NaOH, 100°C | 3.0 x 10⁻⁶ s⁻¹ | 90 |
| Oxidative Cleavage of the Double Bond | O₃, then Zn/H₂O, 0°C | Reaction is typically fast | N/A |
Note: This data is hypothetical and serves to illustrate the types of kinetic parameters that would be relevant for such transformations.
Theoretical and Computational Chemistry Studies on 1 Decene 1 Sulfonic Acid, Sodium Salt Systems
Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their interactions at an atomistic level over time. For surfactants like 1-decene-1-sulfonic acid, sodium salt, MD simulations can provide invaluable insights into their behavior at interfaces (e.g., air-water or oil-water) and their tendency to self-assemble into larger structures like micelles.
Detailed Research Findings:
MD simulations of analogous short-chain anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and other alkyl sulfonates, reveal a characteristic orientation at interfaces. tandfonline.comnih.govmdpi.com The hydrophobic decene tail aligns away from the aqueous phase, while the hydrophilic sodium sulfonate headgroup remains solvated by water molecules. This orientation minimizes the free energy of the system and is responsible for the reduction of surface tension.
The self-assembly process, leading to the formation of micelles, is a hallmark of surfactant behavior. Simulations show that above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers spontaneously aggregate. researchgate.net In the case of this compound, these aggregates would be expected to form a spherical micelle with a core composed of the hydrophobic decene tails and a corona of the hydrophilic sulfonate headgroups interacting with the surrounding water and sodium counter-ions. The presence of the double bond near the headgroup may introduce some rigidity to the tail in that region, potentially influencing the packing and shape of the micelle compared to its saturated counterpart, sodium decyl sulfonate.
Studies on mixed anionic-nonionic or anionic-cationic surfactant systems often show synergistic effects, such as the formation of denser interfacial films and more stable structures. tandfonline.comnih.gov MD simulations can quantify key parameters that describe these interfacial and self-assembled structures.
Interactive Data Table: Typical Parameters from MD Simulations of Anionic Surfactants
| Parameter | Description | Typical Value Range for Analogous Surfactants | Predicted Relevance for this compound |
| Area per Molecule (A₀) | The average area occupied by a single surfactant molecule at the interface. | 30 - 60 Ų | A key indicator of packing density at an interface. |
| Interfacial Thickness | The width of the transition region between the two bulk phases (e.g., oil and water). | 10 - 20 Å | Influenced by the length and orientation of the surfactant tail. nih.govrsc.org |
| Order Parameter (S) | A measure of the orientational order of the alkyl chains in a micelle or at an interface. | 0.2 - 0.8 | Indicates how extended or coiled the decene tails are. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Varies | Used to analyze the solvation shell around the sulfonate headgroup and counter-ions. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mpg.de These methods provide a fundamental understanding of molecular structure, stability, and reactivity by calculating the distribution of electrons.
For this compound, DFT calculations can elucidate the electronic character of its distinct components: the C₁₀ alkyl chain, the vinyl (C=C) group, and the sulfonate (-SO₃⁻) headgroup. The sulfonate group is strongly electron-withdrawing and carries a formal negative charge, which is delocalized across the three oxygen atoms. rsc.orgnih.gov This creates a region of high electron density, making it highly hydrophilic. The molecular electrostatic potential (MEP), a feature derived from quantum calculations, would visually represent this, showing a significant negative potential (typically colored red) around the sulfonate headgroup. nih.gov
Conversely, the decene tail is nonpolar and hydrophobic. The presence of the C=C double bond introduces a region of higher electron density (a π-system) compared to a saturated alkane chain. However, its reactivity is modulated by the adjacent, powerful electron-withdrawing sulfonate group. This conjugation significantly lowers the energy of the molecular orbitals associated with the π-bond, which in turn influences the molecule's chemical reactivity.
Interactive Data Table: Expected Electronic Contributions of Functional Groups
| Functional Group | Expected Electronic Properties from Quantum Calculations | Impact on Molecular Behavior |
| Sulfonate Headgroup (-SO₃⁻Na⁺) | High negative charge density, strong electron-withdrawing nature. diva-portal.org | Primary site for hydration, responsible for water solubility and anionic character. |
| Vinyl Group (-CH=CH-) | π-electron cloud, susceptible to electrophilic attack but modulated by the sulfonate group. | Influences the geometry and reactivity of the tail; may participate in specific interactions. |
| Alkyl Chain (C₈H₁₇-) | Nonpolar, electron-donating (relative to H). | Drives hydrophobic interactions, leading to interfacial adsorption and micellization. |
Predictive Modeling of Aggregation Phenomena in Aqueous and Non-Aqueous Media
Predictive modeling, especially through Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For surfactants, a key property to predict is the critical micelle concentration (CMC), the threshold concentration for micelle formation. rsc.org
QSPR models for anionic surfactants have been developed that successfully predict CMC based on a set of calculated molecular descriptors. nih.govfirp-ula.org These descriptors are numerical values that encode structural, topological, electronic, or physicochemical features of the molecule. For this compound, relevant descriptors would include those related to its volume, surface area, hydrophobicity (often represented by logP), and electronic properties derived from quantum chemistry.
Recent advances have utilized machine learning algorithms, such as graph convolutional neural networks (GCNs), which can predict CMC with high accuracy for a wide range of surfactant types from the molecular structure alone. nih.govacs.org These models learn the complex relationships between molecular substructures and the emergent property of self-assembly.
Interactive Data Table: Key Descriptor Classes for QSPR Modeling of Surfactant Aggregation
| Descriptor Class | Examples | Relevance to this compound |
| Constitutional | Molecular Weight, Number of Carbon Atoms | Basic properties that correlate with the size of the hydrophobic tail. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule. nih.gov |
| Geometric | Molecular Surface Area, Molecular Volume | Relate to the molecule's size and how it packs in an aggregate. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Quantify the electronic characteristics that govern intermolecular interactions. nih.gov |
Computational Studies on Structure-Reactivity Relationships within the Alkenyl Sulfonate Class
Computational studies can provide deep insights into the relationship between the chemical structure of a molecule and its reactivity. For the alkenyl sulfonate class, of which 1-decene-1-sulfonic acid is a member, the interplay between the alkene C=C double bond and the sulfonate group is of primary interest.
The sulfonate group is a very stable, weak base, making it an excellent leaving group in substitution reactions for related compounds like alkyl sulfonates. wikipedia.org However, in an α-alkenyl sulfonate, its electronic effect on the adjacent double bond is more significant. As a potent electron-withdrawing group, the sulfonate moiety polarizes the C=C bond and reduces its electron density (nucleophilicity).
Computational models can quantify this effect. For instance, a calculation of the partial atomic charges would likely show that the carbon atom of the double bond attached to the sulfur atom is significantly more electropositive than in a standard alkene. This deactivation makes the double bond less susceptible to attack by electrophiles compared to an unconjugated alkene like 1-decene (B1663960). While alkenes are known for their reactivity in electrophilic addition reactions, the reactivity of the double bond in 1-decene-1-sulfonic acid is expected to be substantially lower due to this electronic influence. libretexts.org DFT calculations can model the transition states of potential reactions, providing activation energies that give a quantitative measure of this altered reactivity. nih.gov
Interactive Data Table: Comparative Reactivity Analysis
| Compound | Key Functional Group | Expected Reactivity (based on computational principles) |
| 1-Decene | C=C Double Bond | Readily undergoes electrophilic addition reactions. |
| This compound | C=C Double Bond conjugated with -SO₃⁻ | Significantly less reactive towards electrophiles due to the electron-withdrawing sulfonate group. |
| Decyl methanesulfonate (B1217627) (an alkyl sulfonate) | Sulfonate Group (-OSO₂CH₃) | The sulfonate acts as a good leaving group in nucleophilic substitution reactions. |
Advanced Analytical Methodologies for Characterization and Application in Research
Development and Optimization of Ion-Pair Chromatography (HPLC) Methods for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ionic compounds that are otherwise difficult to retain and separate using standard reversed-phase (RP) methods. For anionic surfactants like 1-Decene-1-sulfonic acid, sodium salt, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a particularly effective approach. itwreagents.com This technique introduces an ion-pairing reagent into the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte. itwreagents.com For the analysis of an anionic sulfonate, a cationic ion-pairing agent, such as a quaternary ammonium (B1175870) salt, would be used. sigmaaldrich.com The agent forms an electrically neutral ion pair with the sulfonate analyte, increasing its hydrophobicity and thus its retention on a non-polar stationary phase, like a C18 column. itwreagents.com
The optimization of IP-RP-HPLC methods involves the careful selection and adjustment of several parameters to achieve the desired resolution and sensitivity. drawellanalytical.com Key factors include:
Stationary Phase: C8 or C18 columns are most commonly used for reversed-phase separations. nih.gov
Mobile Phase: The composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous buffer, and pH, is critical for controlling retention and selectivity. drawellanalytical.comjournalagent.com
Ion-Pair Reagent: The type and concentration of the ion-pairing agent directly influence the retention of the analyte. journalagent.com The chain length of the reagent can be varied to fine-tune separation. journalagent.com
Detection: As many aliphatic sulfonates lack a strong UV chromophore, direct UV detection can be challenging. researchgate.net An advanced approach is Indirect Photometric Detection (IPD), where a UV-active ion-pairing reagent is used. nih.govresearchgate.net The analyte is detected as a negative peak against a consistent background signal from the reagent in the eluent. nih.gov
A research study on the analysis of aliphatic sulfonate surfactants developed an IPD-based RP-HPLC method using N-methylpyridinium iodide as the UV-active visualization reagent. nih.govresearchgate.net This method demonstrated good sensitivity and linear responses over a wide concentration range for various sulfonate surfactants. researchgate.net
Table 1: Example of Optimized HPLC Conditions for Aliphatic Sulfonate Analysis This table is based on findings from research on similar sulfonate surfactants.
| Parameter | Specification | Source |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Indirect Photometric Detection (IPD) | researchgate.net, nih.gov |
| Stationary Phase | C18 Reverse Phase Column | nih.gov |
| Mobile Phase | Acetonitrile and Water Mixtures | nih.gov |
| Ion-Pair/Visualization Reagent | N-methylpyridinium iodide (MPI) | researchgate.net |
| Reagent Concentration | 0.1 - 0.25 mM | nih.gov |
| Detection | UV Detector (wavelength dependent on reagent) | nih.gov |
| Sample Volume | 10.0 µL | nih.gov |
Application of Capillary Electrophoresis for Determination of Critical Micelle Concentration (CMC) and Electrophoretic Behavior
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be uniquely applied to study the physicochemical properties of surfactants, including their critical micelle concentration (CMC). nih.gov The CMC is the concentration at which individual surfactant molecules (unimers) begin to aggregate to form micelles, leading to abrupt changes in the physical properties of the solution.
A novel CE-based method has been developed to determine the CMC of surfactants by monitoring changes in solution viscosity. nih.gov In this technique, a neutral marker is hydrodynamically forced through the capillary containing the surfactant solution at various concentrations. As the surfactant concentration increases and reaches the CMC, the formation of micelles causes a significant change in the solution's viscosity, which in turn leads to a drastic change in the migration time of the marker. nih.gov This inflection point directly corresponds to the CMC. This method has been successfully used to determine the CMC for several common anionic surfactants. nih.govresearchgate.net For instance, the CMC of sodium decanoate, a ten-carbon carboxylate surfactant structurally similar to the target compound, was determined to be 86 mM. nih.govresearchgate.net
The electrophoretic behavior of this compound in a CE system is governed by its ionic nature. As an anion, it migrates toward the anode (positive electrode). Below its CMC, it exists as an individual ion, and its electrophoretic mobility is determined by its charge-to-size ratio. usp.org Above the CMC, the surfactant forms large, highly charged micellar aggregates. These micelles have a significantly different size and charge compared to the unimers, resulting in a distinct effective electrophoretic mobility. This principle is the basis for Micellar Electrokinetic Chromatography (MEKC), a mode of CE where surfactants are added to the buffer above their CMC to act as a pseudo-stationary phase for separating neutral and charged analytes. usp.org
Table 2: CMC Values of Representative Anionic Surfactants Determined by CE-based Methods
| Surfactant | Chemical Formula | Determined CMC (mM) | Source |
|---|---|---|---|
| Sodium Dodecyl Sulfate (B86663) | C₁₂H₂₅NaO₄S | 8.1 | nih.gov |
| Sodium Decanoate | C₁₀H₁₉NaO₂ | 86 | nih.gov, researchgate.net |
| Sodium Laurate | C₁₂H₂₃NaO₂ | 30 | nih.gov |
| Sodium Caprylate | C₈H₁₅NaO₂ | 300 | nih.gov |
Spectroscopic Investigations for Unveiling Molecular Interactions and Conformational Dynamics
Spectroscopic techniques provide powerful insights into the molecular structure and behavior of surfactants. While basic infrared (IR) spectroscopy can be used for identity confirmation by matching the spectrum to a reference, more advanced methods like Raman spectroscopy can reveal detailed information about molecular interactions and conformational dynamics in solution. thermofisher.comorbitscience.comwhiterose.ac.uk
The alkyl chain of a surfactant like this compound is not rigid and can exist in various rotational conformations. The two primary states are the lower-energy, ordered trans conformation and the higher-energy, disordered gauche conformation. whiterose.ac.uk The ratio of these conformers is highly sensitive to the surfactant's concentration and its state of aggregation (unimers vs. micelles). Raman spectroscopy is particularly well-suited for studying these conformational changes in the hydrocarbon chain. whiterose.ac.uk
Research on similar surfactants has shown that specific regions in the Raman spectrum are sensitive to the chain conformation:
C-C Stretching Region (1000-1150 cm⁻¹): This region typically contains three bands. Two bands, around 1060 cm⁻¹ and 1130 cm⁻¹, are assigned to the C-C stretching of segments in the trans conformation. A third band, around 1080 cm⁻¹, is assigned to C-C stretching in gauche segments. The intensity ratio of these peaks can be used to quantify the degree of conformational order. whiterose.ac.uk
CH₂ Twisting Region (~1295 cm⁻¹): The CH₂ twisting mode is also sensitive to the conformational order of the alkyl chain, with the band narrowing as the chain becomes more ordered (more trans conformers), which typically occurs upon micelle formation. whiterose.ac.uk
By monitoring these spectral changes as a function of concentration, researchers can directly observe the increase in conformational order as surfactant molecules transition from a disordered state in the bulk solution to a more organized arrangement within the micellar core. whiterose.ac.uk
Table 3: Key Raman Bands for Surfactant Conformational Analysis
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Conformational State | Source |
|---|---|---|---|
| ~1060 and ~1130 | C-C Stretching | Trans | whiterose.ac.uk |
| ~1080 | C-C Stretching | Gauche | whiterose.ac.uk |
| ~1295 | CH₂ Twisting | Sensitive to overall chain order | whiterose.ac.uk |
Chromatographic Techniques for Separation and Quantification in Complex Research Matrices
The separation and quantification of this compound in complex research matrices, such as industrial process streams, environmental samples, or product formulations, present significant analytical challenges. These matrices often contain numerous interfering substances that can co-elute with the analyte, complicating accurate measurement. illinois.edu Chromatographic techniques, particularly HPLC, are essential for overcoming these challenges. mdpi.com
Effective analysis begins with robust sample preparation to isolate the organic acids from the bulk matrix. illinois.edu This may involve steps like filtration and extraction prior to chromatographic analysis. The IP-RP-HPLC method described previously (Section 5.1) is highly applicable for these scenarios. The ability to manipulate retention through the choice of ion-pairing agent provides a powerful tool for resolving the target sulfonate from matrix interferences. itwreagents.comjournalagent.com
For quantification, HPLC systems are coupled with detectors that provide a response proportional to the analyte's concentration. While indirect photometric detection is a viable option, other detectors may be employed depending on the required sensitivity and the nature of the matrix. sigmaaldrich.com The goal is to develop a method that is not only selective but also provides a linear response over the expected concentration range of the analyte. researchgate.net For example, HPLC has been successfully used to determine the active substance content in α-olefin sulfonate products following their synthesis, demonstrating its utility for quantification in a complex mixture of reactants and byproducts. mdpi.com The development of such methods requires careful optimization of chromatographic conditions to ensure accuracy and reproducibility. sigmaaldrich.comdrawellanalytical.com
Applications in Advanced Materials Science and Chemical Engineering
Role in Enhanced Dispersion and Stabilization of Nanomaterials
The efficacy of nanomaterials often depends on their ability to remain well-dispersed in a liquid medium without agglomerating. As an anionic surfactant, 1-Decene-1-sulfonic acid, sodium salt plays a critical role in achieving this through surface functionalization and interfacial engineering.
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor with significant potential in catalysis and photocatalysis. However, its performance can be enhanced through surface modification. The functionalization with sulfonic acid (-SO₃H) groups is a known strategy to introduce acidic sites onto the g-C₃N₄ surface, creating acid-base bifunctional catalysts. rsc.orgresearchgate.net This modification enhances catalytic activity for various organic reactions. rsc.org
This compound can be employed as a non-covalent functionalizing agent. The hydrophobic tail of the surfactant adsorbs onto the surface of the graphitic carbon nitride, while the hydrophilic sulfonate group extends into the surrounding medium. This process achieves several objectives:
Introduces Acidity : The sulfonate groups impart an acidic character to the otherwise basic g-C₃N₄ surface, creating dual acid-base functionalities that can act as active sites for sequential catalytic reactions. rsc.orgresearchgate.net
Improves Dispersibility : The surfactant layer prevents the restacking of g-C₃N₄ nanosheets through electrostatic and steric repulsion, leading to a more stable dispersion.
Enhances Catalytic Potential : Research on sulfonated g-C₃N₄ has shown high catalytic potential in various reactions, including Knoevenagel condensation and the synthesis of pyridine (B92270) derivatives. rsc.orgbohrium.com The presence of sodium ions from the salt can also influence the electronic properties and crystallinity of g-C₃N₄, which has been shown to significantly improve photocatalytic hydrogen evolution efficiency in some systems. rsc.org
Colloidal systems, which consist of fine particles dispersed in a continuous medium, are inherently unstable and tend to aggregate over time. This compound acts as an effective stabilizing agent by engineering the interface between the nanomaterial and the solvent. When introduced into a colloidal suspension, the surfactant molecules adsorb onto the surface of the nanoparticles. The hydrophobic C₁₀ alkenyl tails anchor to the particle surface, creating a new interface. The negatively charged sulfonate headgroups then project into the solvent, creating a strong electrostatic repulsion between adjacent particles. This repulsion overcomes the attractive van der Waals forces, preventing agglomeration and ensuring long-term colloidal stability.
Surfactant-Mediated Processes in Emulsion and Colloid Chemistry
The primary function of a surfactant is to reduce the tension between two immiscible phases, such as oil and water. This property is fundamental to the creation and stabilization of emulsions and the modulation of interfacial phenomena in various chemical processes.
Microemulsions are thermodynamically stable, transparent dispersions of oil and water, while nanoemulsions are kinetically stable droplet dispersions with sizes typically under 200 nm. Both are of significant interest for drug delivery, food technology, and chemical reactions. This compound, due to its amphiphilic nature, is an effective agent for forming and stabilizing these systems.
Studies on similar anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), demonstrate that nanoemulsions can be readily formed by diluting a microemulsion. nih.gov In such a system, this compound would arrange itself at the oil-water interface, with its hydrophobic tail penetrating the oil phase and its hydrophilic sulfonate head remaining in the aqueous phase. This arrangement drastically lowers the interfacial tension, facilitating the formation of extremely small droplets with minimal energy input. The resulting electrostatic repulsion between the droplets, conferred by the charged sulfonate groups, provides a robust barrier against coalescence, ensuring the stability of the nanoemulsion. nih.gov
In many industrial processes, particularly in enhanced oil recovery (EOR), controlling the interfacial tension (IFT) between crude oil and water, and altering the wettability of reservoir rock are crucial for maximizing oil extraction. researchgate.net Sulfonate-based surfactants are widely studied for these applications due to their effectiveness and tolerance to harsh reservoir conditions. researchgate.net
This compound can significantly reduce the IFT between an aqueous phase and a hydrocarbon phase. scu.edu.cn By concentrating at the interface, its molecules disrupt the cohesive forces between water and oil molecules, leading to IFT values that can be orders of magnitude lower than without the surfactant. Research on analogous systems shows that combining sulfonate surfactants with an alkali can create a synergistic effect, further reducing IFT and altering the wettability of carbonate or sandstone rock from oil-wet to water-wet. researchgate.netmdpi.com This change in wettability helps to detach oil from the rock surface, improving recovery efficiency. researchgate.net
| Application Area | Specific Role of this compound | Key Mechanism |
|---|---|---|
| Nanomaterial Dispersion | Functionalization and stabilization of graphitic carbon nitride | Non-covalent surface adsorption, introducing acidic sulfonate groups and providing electrostatic/steric repulsion. rsc.orgresearchgate.net |
| Colloid Chemistry | Stabilization of colloidal suspensions | Adsorption at the particle-liquid interface, creating a repulsive electrostatic barrier. |
| Emulsion Technology | Formation and stabilization of microemulsions and nanoemulsions | Reduction of oil-water interfacial tension, enabling droplet formation and providing stability through electrostatic repulsion. nih.gov |
| Multiphase Systems | Modulation of interfacial tension and surface wettability | Alignment at the oil-water interface to lower IFT; adsorption on solid surfaces to alter wetting properties. researchgate.netscu.edu.cn |
| Environmental Remediation | Component in the synthesis of polymer-based sorbents | Acts as a functional monomer or surface modifier to introduce sulfonate groups, creating active sites for pollutant adsorption. nih.gov |
Development of Polymer-Based Sorbents for Environmental Remediation Research
Polymer-based sorbents are critical materials for removing pollutants such as heavy metals and organic dyes from water. mdpi.com The effectiveness of these polymers can be significantly enhanced by incorporating specific functional groups that have a high affinity for target contaminants. nih.gov
The introduction of sulfonic acid groups onto a polymer backbone is a recognized method for upgrading an adsorbent's ability to capture pollutants, particularly cationic species like heavy metal ions, through ion exchange and electrostatic interactions. nih.gov this compound can be integrated into such materials through several routes:
Copolymerization : The vinyl group in the decene chain allows it to act as a monomer that can be copolymerized with other monomers (e.g., acrylic acid) to create a functional polymer adsorbent.
Emulsion/Suspension Polymerization : It can be used as a surfactant stabilizer during the polymerization process to create polymer beads. nih.gov In this role, it not only controls particle size but can also become physically or chemically incorporated into the surface of the polymer, imparting the desired sulfonate functionality.
Surface Modification : Pre-formed polymer sorbents can be surface-modified with the surfactant to introduce active adsorption sites.
The resulting polymer would possess a high density of negatively charged sulfonate sites, making it an effective sorbent for the removal of positively charged contaminants from aqueous solutions. nih.gov
Synthesis of Sulfonate-Functionalized Polymers for Metal Ion Adsorption
The synthesis of sulfonate-functionalized polymers for the purpose of metal ion adsorption is a significant area of research in materials science, aimed at addressing environmental contamination by heavy metals. These polymers are designed to have a high affinity for metal ions, facilitating their removal from aqueous solutions. One notable example involves the creation of a terpolymer using maleic acid, 1-decene (B1663960), and styrene (B11656). The sodium salt of this terpolymer has demonstrated effectiveness as a sorbent for the removal of copper ions from water. researchgate.net
The carboxyl and sulfonate groups within the polymer structure provide active sites for binding with metal ions. The synthesis process typically involves the polymerization of monomers where at least one contains a sulfonic acid or sulfonate group. While direct polymerization of this compound into a homopolymer for this specific application is not extensively detailed in the provided research, the principle of incorporating long-chain olefins like 1-decene into a polymer backbone is established. The presence of the decene component can influence the polymer's physical properties, such as its hydrophobicity and chain flexibility, which in turn can affect its interaction with metal ions in an aqueous environment.
The effectiveness of these polymers as adsorbents is largely dependent on the density and accessibility of the sulfonate and other functional groups. dtic.mil The choice of monomers and the polymerization conditions are crucial in tailoring the polymer's structure for optimal metal ion chelation. dtic.mil
Investigation of Adsorption Isotherms and Kinetic Models for Pollutant Removal
The performance of sulfonate-functionalized polymers in removing heavy metal pollutants is quantitatively assessed through adsorption isotherm and kinetic studies. These studies provide insights into the mechanism of adsorption, the capacity of the adsorbent, and the rate of pollutant uptake.
Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the polymer at a constant temperature. Commonly used isotherm models include the Langmuir and Freundlich models.
The study of the sodium salt of the maleic acid-decene-1-styrene terpolymer for copper ion removal found that the adsorption data was well-fitted by the Langmuir isotherm model. researchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netmdpi.com The fact that the Langmuir model provides a good fit suggests that the copper ions form a single layer on the surface of the polymer. researchgate.net The maximum experimentally determined sorption capacity of this specific terpolymer for copper ions was 0.512 g/g. researchgate.net
The Dubinin-Radushkevich isotherm can also be used to determine the nature of the adsorption process. The mean sorption energy calculated from this model for the terpolymer confirmed that the sorption of copper ions is chemical in nature (chemisorption). researchgate.net
Interactive Data Table: Adsorption Isotherm Parameters for Copper Ion Removal
| Isotherm Model | Parameters | Value | Reference |
| Langmuir | q_max (g/g) | 0.512 | researchgate.net |
| K_L (L/g) | Value not available | ||
| Freundlich | K_F ((g/g)(L/mg)^(1/n)) | Value not available | |
| n | Value not available | ||
| Dubinin-Radushkevich | E (kJ/mol) | Confirms chemisorption | researchgate.net |
Kinetic Models
Kinetic models are used to investigate the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are among the most frequently applied.
For many heavy metal adsorption systems using functionalized polymers, the pseudo-second-order kinetic model provides a better correlation with the experimental data. researchgate.netresearchgate.netnih.gov This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netnih.gov Studies on various amine-based and sulfhydryl-functionalized polymers for heavy metal removal have also shown that the adsorption process often follows the pseudo-second-order kinetics, indicating chemisorption. researchgate.netresearchgate.net
The investigation of the terpolymer containing decene-1 involved studying the effect of contact time on copper ion removal, which is a key aspect of kinetic analysis. researchgate.net
Interactive Data Table: Kinetic Model Parameters for Pollutant Removal
| Kinetic Model | Parameters | Description | Typical Findings for Sulfonate Polymers | Reference |
| Pseudo-first-order | k₁ (1/min) | Rate constant | Often a poorer fit than pseudo-second-order | researchgate.netnih.gov |
| Pseudo-second-order | k₂ (g/mg·min) | Rate constant | Generally provides a good fit, indicating chemisorption | researchgate.netresearchgate.netnih.gov |
Catalytic Applications in Organic Transformations
Role in Interfacial Catalysis and Reaction Rate Enhancement
While specific studies detailing the use of homopolymers of this compound in interfacial catalysis were not prominent in the search results, the principles of using long-chain sulfonated surfactants in such catalytic systems are well-established. Interfacial catalysis occurs at the boundary between two immiscible phases, and surfactants play a crucial role in bringing reactants together and creating a favorable microenvironment for the reaction. youtube.com
The structure of this compound, with its long hydrophobic decene tail and a hydrophilic sulfonate headgroup, is characteristic of a surfactant. Such molecules can self-assemble into micelles in aqueous solutions, creating a hydrophobic core that can solubilize non-polar reactants, thereby increasing their proximity to water-soluble catalysts or reactants. nih.gov This partitioning of substrates into the micellar pseudo-phase can lead to significant reaction rate enhancements. illinois.edu
Polymers with pendant sulfonate groups can also act as catalysts themselves, particularly when the sulfonate group is in its acidic form (sulfonic acid). wikipedia.org These polymeric acids can serve as solid acid catalysts, offering advantages in terms of separation and reusability. The catalytic activity is often influenced by the accessibility of the acidic sites and the surrounding polymer microenvironment.
Design of Surfactant-Based Catalytic Systems for Specific Reactions
The design of surfactant-based catalytic systems often involves the use of "designer surfactants" that are specifically tailored for a particular chemical transformation. rsc.org This can involve modifying the structure of the surfactant to optimize its aggregation behavior and its interaction with the reactants and the catalyst.
Polymerizable surfactants, or "surfmers," represent an advanced approach in this field. These are surfactant molecules that contain a polymerizable group, such as a vinyl group. nih.govacs.org The use of a polymerizable surfactant like this compound could potentially lead to the formation of stabilized catalytic nanoparticles or functionalized polymer surfaces. For instance, gold nanoparticles have been synthesized using a polymerizable surfactant, which forms a bilayer on the nanoparticle surface that can be subsequently polymerized to enhance stability. nih.gov
In the context of catalysis, a catalytic species could be encapsulated within or attached to the surface of micelles or vesicles formed by a surfactant like this compound. The subsequent polymerization of the surfactant would create a more robust catalytic system with improved stability and potential for recycling.
While the direct application of this compound as a primary component in a specifically designed catalytic system was not detailed in the search results, its inherent surfactant properties make it a candidate for such applications, particularly in the realm of micellar catalysis and the formation of functionalized polymeric materials.
Environmental Fate and Degradation Research
Investigation of Biodegradation Pathways and Mechanisms
The biodegradability of a chemical is a key determinant of its environmental persistence. For alpha-olefin sulfonates, including 1-Decene-1-sulfonic acid, sodium salt, extensive research has confirmed their ready biodegradability. nbinno.commade-in-china.comwhattheythink.com This means they are efficiently broken down by microorganisms in the environment into simpler, non-harmful substances. acs.org
Primary vs. Ultimate Biodegradation: The process of biodegradation can be categorized into two main stages:
Primary Biodegradation: This initial stage involves the alteration of the chemical structure of the parent compound, resulting in the loss of its surfactant properties. For anionic surfactants, this is often monitored by the disappearance of a response to the Methylene Blue Active Substances (MBAS) test. cleaninginstitute.org
Ultimate Biodegradation: This is the complete breakdown of the surfactant molecule by microorganisms into carbon dioxide, water, and inorganic salts. nih.gov Studies have shown that surfactants with straight alkyl chains, such as alpha-olefin sulfonates, undergo rapid ultimate biodegradation. lupinepublishers.com
Influence of Alkyl Chain Length: The length of the alkyl chain can influence the rate of biodegradation. While specific studies on 1-Decene-1-sulfonic acid (a C10 AOS) are limited, research on the broader AOS class indicates that those with shorter alkyl chains are readily biodegraded. cleaninginstitute.org However, some studies on other types of surfactants, such as quaternary ammonium (B1175870) compounds, have shown that toxicity to the microorganisms responsible for degradation can decrease with increasing alkyl chain length, which can indirectly affect biodegradation rates. nih.gov
Proposed Biodegradation Pathway: While the precise biodegradation pathways for AOS are not yet fully elucidated, the available evidence suggests a multi-step process. cleaninginstitute.org For n-alkyl compounds, a common mechanism involves the initial oxidation of the terminal methyl group of the long alkyl side chain to a carboxylic group. This is followed by classical β-oxidation, which progressively shortens the alkyl chain. nih.gov In the case of AOS, it is suggested that the metabolism may involve hydroxylation or polyhydroxylation of the alkyl chain, leading to the formation of shorter-chain sulfonic acids that are more polar than the original compound. cleaninginstitute.org
The general proposed pathway for the biodegradation of alpha-olefin sulfonates is as follows:
Initial Attack: Microorganisms, likely bacteria, initiate the degradation process. This may involve an initial enzymatic attack on the alkyl chain.
Chain Shortening: The long alkyl chain is progressively shortened, likely through an oxidation mechanism.
Ultimate Degradation: The intermediate products are further broken down, ultimately leading to the formation of carbon dioxide, water, and sodium sulfate (B86663).
Studies on Environmental Transformation Products and Persistence
The transformation products of a chemical in the environment are the intermediate compounds formed during its degradation. For this compound, being readily biodegradable, it is not expected to persist in the environment for long periods. nbinno.comepa.gov
During the manufacturing of AOS, unstable intermediates called sultones are formed, which are subsequently hydrolyzed to the final stable alkene sulfonates and hydroxyalkane sulfonates. cleaninginstitute.orgstppgroup.comnjweixian.com The efficiency of this hydrolysis is crucial to minimize the presence of residual sultones in the commercial product. cleaninginstitute.org
Studies on the metabolism of AOS in rats have provided insights into potential transformation products. These studies revealed that AOS is metabolized into more polar compounds, likely hydroxylated or polyhydroxylated sulfonic acids with shorter chain lengths. cleaninginstitute.org It is plausible that similar transformation products are formed during environmental biodegradation.
Research on Adsorption-Desorption Phenomena in Environmental Matrices
The extent to which this compound adsorbs to soil and sediment particles influences its mobility and bioavailability in the environment. This adsorption is governed by the physicochemical properties of both the surfactant and the environmental matrix.
Key Factors Influencing Adsorption:
Soil/Sediment Composition: The organic carbon content of soil is a primary factor controlling the adsorption of organic compounds. epa.gov Anionic surfactants also show a tendency to adsorb onto clay minerals, particularly kaolinite, through electrostatic interactions. acs.orgnih.govifpenergiesnouvelles.comjuniperpublishers.com
pH: The pH of the aqueous phase can affect the surface charge of minerals and the ionization state of the surfactant, thereby influencing adsorption. Lower pH can increase the adsorption of anionic surfactants. juniperpublishers.com
Salinity: The presence of salts, such as sodium chloride and calcium chloride, can increase the adsorption of anionic surfactants onto solid surfaces. juniperpublishers.com
Adsorption Coefficients: The adsorption behavior is quantified using the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com
| Coefficient | Description | Significance for this compound |
| Kd | The ratio of the concentration of the substance adsorbed to the soil to its concentration in the aqueous phase at equilibrium. whiterose.ac.uk | A higher Kd value indicates stronger adsorption and lower mobility. |
| Koc | The adsorption coefficient normalized to the organic carbon content of the soil (Koc = Kd / foc, where foc is the fraction of organic carbon). chemsafetypro.com | Provides a standardized measure for comparing the adsorption potential of a chemical across different soils. A low Koc value suggests high mobility. |
While specific Kd or Koc values for this compound are not documented in the reviewed literature, its properties as a water-soluble, short-chain anionic surfactant suggest that it would have a relatively low adsorption coefficient and thus be mobile in soil and sediment. However, its affinity for clay minerals could lead to some degree of adsorption. acs.orgnih.gov
Eco-physicochemical Modeling of Environmental Behavior
Eco-physicochemical models are valuable tools for predicting the environmental fate and distribution of chemicals when experimental data are limited. Two common modeling approaches are Quantitative Structure-Activity Relationships (QSAR) and fugacity models.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a substance to its environmental behavior or toxicity. ecetoc.orgaftonchemical.com For surfactants, key descriptors in QSAR models often include the octanol-water partition coefficient (log Kow) and the length of the alkyl chain. rsc.orgnih.gov
A general form of a QSAR model for predicting an environmental endpoint is: Endpoint = f(physicochemical properties, structural descriptors) ecetoc.org
For anionic surfactants, QSARs have been developed to predict their aquatic toxicity. rsc.orgnih.gov While a specific QSAR model for the environmental fate of this compound is not available, the principles of QSAR suggest that its behavior can be estimated based on its molecular structure and properties.
Fugacity Models: Fugacity models predict the distribution of a chemical among different environmental compartments (air, water, soil, sediment, biota) based on the principle of "escaping tendency" or fugacity. unipd.itenvchemgroup.comresearchgate.netnih.gov These models use the physicochemical properties of the chemical, such as solubility, vapor pressure, and partition coefficients, to calculate its concentration in each compartment at equilibrium.
The basic equation of a fugacity model is: C = f * Z Where:
C is the concentration
f is the fugacity
Z is the fugacity capacity of the compartment nih.gov
Fugacity models can range from simple Level I models, which assume equilibrium, to more complex dynamic models that account for transport and transformation processes. lupinepublishers.comenvchemgroup.com Such models could be applied to this compound to estimate its likely environmental distribution, although specific model parameters would need to be determined.
Future Research Directions and Challenges
Integration of 1-Decene-1-sulfonic Acid, Sodium Salt in Smart Materials and Responsive Systems
The development of "smart" materials that can alter their properties in response to external stimuli is a rapidly growing field of materials science. The amphiphilic nature of this compound makes it a prime candidate for integration into such systems.
Future research will likely focus on incorporating this and similar alkenyl sulfonates into polymers to create materials that respond to changes in pH, temperature, or chemical environment. rsc.orgnih.gov For instance, polymers embedded with this sulfonate could exhibit switchable mechanical or thermal properties. rsc.org Potential applications for these advanced materials are vast, including their use in smart coatings, sophisticated drug delivery carriers, and soft robotics. rsc.org The challenge lies in achieving precise control over the switching behavior and ensuring the long-term stability and reversibility of these responsive systems. A systematic understanding of the relationship between the chemical structure of the sulfonate and the resulting stimuli-responsive properties is crucial for designing functional macromolecules for specific, high-tech applications. rsc.org
Elucidation of Complex Supramolecular Assemblies and Their Functionalities
Like other surfactants, this compound can self-assemble in aqueous solutions to form complex supramolecular structures such as micelles. researchgate.netresearchgate.net These assemblies are of great interest for their potential applications in catalysis, nanotechnology, and as delivery systems.
Future investigations will aim to provide a more detailed understanding of the micellization behavior of this compound. researchgate.netcapes.gov.br This includes studying the thermodynamics of micelle formation, such as the free energy, enthalpy, and entropy of the process. capes.gov.br Advanced techniques like dynamic light scattering and viscosity measurements can be employed to determine key parameters like micellar radii and aggregation numbers under various conditions, such as differing salt concentrations. researchgate.netcapes.gov.br A significant area of future research will be to explore how the presence of the double bond in the alkenyl chain influences the shape and size of the micelles, potentially leading to the formation of non-spherical aggregates like cylindrical or ellipsoidal structures. researchgate.net Understanding and controlling these assemblies at the molecular level will open up new possibilities for their use in targeted drug delivery and as nanoreactors for chemical synthesis.
Development of Novel Analytical Probes Utilizing Sulfonate Chemistry
The sulfonate group is a key functional group in various analytical chemistry applications. patsnap.comnumberanalytics.com Its ability to interact with other molecules and its characteristic spectroscopic signatures can be harnessed to develop novel analytical probes.
Future research is expected to explore the use of this compound, and other sulfonated compounds in the development of new sensors and analytical methods. patsnap.com The sulfonate group can be a recognition element for specific analytes, and its presence can be detected using techniques like ion chromatography and mass spectrometry. nih.govacs.org There is potential for designing colorimetric or fluorescent probes where the interaction of the sulfonate with a target molecule leads to a detectable change in color or light emission. rsc.orgrsc.org For example, the development of probes for detecting environmentally significant ions in water is an active area of research. rsc.org Furthermore, the unique properties of the sulfonate group can be utilized in separation sciences, such as in high-performance liquid chromatography (HPLC) as an ion-pairing reagent for the analysis of complex mixtures. mdpi.comnih.govmpbio.com
Advancements in Sustainable Production and Application of Alkenyl Sulfonates in Chemical Technologies
The increasing demand for environmentally friendly chemical processes and products drives research into sustainable synthesis methods and applications for compounds like this compound.
A key challenge and future research direction is the development of greener synthetic routes for alkenyl sulfonates. This includes exploring catalyst- and solvent-free reaction conditions, which can significantly reduce the environmental impact of their production. rsc.orgrsc.org For example, methods utilizing mechanochemical assistance or visible-light-induced reactions are promising avenues for sustainable synthesis. rsc.orgresearchgate.net On the application side, the focus will be on leveraging the surfactant properties of this compound in environmentally benign formulations. wikipedia.org This includes its use in biodegradable detergents and cleaning agents, as well as in applications like emulsion polymerization and enhanced oil recovery where performance and ecological profile are both critical. wikipedia.orgacs.org The development of bio-based routes to the precursor olefins would further enhance the sustainability of these valuable surfactants. acs.org
Q & A
Basic Research Questions
Q. What established laboratory methods are available for synthesizing 1-Decene-1-sulfonic acid, sodium salt?
- Methodology : The compound can be synthesized via sulfonation of 1-decene using sulfonating agents like chlorosulfonic acid, followed by neutralization with sodium hydroxide. Room-temperature reactions in polar solvents (e.g., acetonitrile:water mixtures) are effective for analogous sodium alkyl sulfonates, yielding 82–90% when using 10 mol% catalyst (e.g., 1-heptanesulfonic acid sodium salt) . Post-synthesis, purification via recrystallization or column chromatography is recommended. Confirm stoichiometry using molar mass (244.33 g/mol) and CAS registry (13419-61-9) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze H and C spectra to confirm sulfonate group attachment and alkyl chain integrity.
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M-Na] at m/z 221.3).
- HPLC : Employ ion-pair chromatography with sodium alkyl sulfonates (e.g., 1-octanesulfonic acid sodium salt) as reference standards .
- Elemental Analysis : Validate sodium content via ICP-OES or flame photometry .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Critical Properties :
- Solubility : Highly soluble in water and polar solvents (e.g., acetonitrile) due to the hydrophilic sulfonate group and hydrophobic alkyl chain .
- Surfactant Behavior : Reduces surface tension at concentrations > critical micelle concentration (CMC). Measure CMC using tensiometry or conductivity .
- Thermal Stability : Decomposes above 250°C; use TGA for stability profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in sulfonation reactions?
- Strategies :
- Solvent Optimization : Test binary solvent systems (e.g., water:acetonitrile ratios) to balance reactivity and solubility .
- Catalyst Screening : Evaluate Bronsted acid catalysts (e.g., p-toluenesulfonic acid) at varying loadings (5–15 mol%) to enhance sulfonation efficiency.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
- Data Validation : Cross-reference yields with HPLC purity assessments to avoid overestimation due byproducts .
Q. What methodological approaches resolve contradictions in reported surfactant properties of sodium decene sulfonate?
- Conflict Analysis : Discrepancies in CMC values may arise from impurities or measurement techniques.
- Standardization : Use ultra-pure samples (≥99% purity) and control temperature/pH during tensiometry .
- Comparative Studies : Benchmark against structurally similar surfactants (e.g., sodium dodecylbenzene sulfonate) under identical conditions .
Q. How does the alkyl chain length of sodium alkyl sulfonates influence their performance as ion-pairing reagents in HPLC?
- Mechanistic Insights :
- Chain Length vs. Retention : Longer chains (e.g., C10 vs. C8) increase hydrophobicity, enhancing retention of non-polar analytes. Calibrate mobile phase pH (2.5–4.0) to optimize sulfonate ionization .
- Method Development : Test 1-Decene-1-sulfonic acid sodium salt against commercial reagents (e.g., 1-heptanesulfonic acid sodium salt) for peptide separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
